molecular formula C5H7N3S B063921 6-amino-2-methylpyridazine-3(2H)-thione CAS No. 170149-21-0

6-amino-2-methylpyridazine-3(2H)-thione

Cat. No. B063921
CAS RN: 170149-21-0
M. Wt: 141.2 g/mol
InChI Key: DOCPJGFCURYSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-methylpyridazine-3(2H)-thione is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it useful in laboratory experiments.

Mechanism Of Action

The mechanism of action of 6-amino-2-methylpyridazine-3(2H)-thione is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
6-amino-2-methylpyridazine-3(2H)-thione has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been shown to have potential as a metal ligand for catalytic reactions.

Advantages And Limitations For Lab Experiments

One advantage of using 6-amino-2-methylpyridazine-3(2H)-thione in laboratory experiments is its unique biochemical and physiological effects. This compound can be used to study the mechanisms of inflammation, oxidative stress, and microbial infections. However, one limitation of using this compound is its limited availability and high cost.

Future Directions

There are many future directions for research on 6-amino-2-methylpyridazine-3(2H)-thione. One potential direction is to explore its potential as a drug candidate for the treatment of various inflammatory and infectious diseases. Another direction is to study its metal-ligand properties and its potential applications in catalytic reactions. Additionally, further research can be done to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
6-amino-2-methylpyridazine-3(2H)-thione is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it useful in laboratory experiments. Further research is needed to fully understand the potential applications of this compound.

Scientific Research Applications

6-amino-2-methylpyridazine-3(2H)-thione has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a ligand in metal complexes for catalytic reactions.

properties

CAS RN

170149-21-0

Product Name

6-amino-2-methylpyridazine-3(2H)-thione

Molecular Formula

C5H7N3S

Molecular Weight

141.2 g/mol

IUPAC Name

6-amino-2-methylpyridazine-3-thione

InChI

InChI=1S/C5H7N3S/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7)

InChI Key

DOCPJGFCURYSHM-UHFFFAOYSA-N

SMILES

CN1C(=S)C=CC(=N1)N

Canonical SMILES

CN1C(=S)C=CC(=N1)N

synonyms

3(2H)-Pyridazinethione,6-amino-2-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Pyridine (5 ml) and a Lawesson's reagent (970 mg, 2.4 mmol) were added to 3-amino-1-methyl-1,6-dihydropyridazin-6-one (500 mg, 4 mmol) as described in Journal of Medicinal Chemistry, 34 (10), 3074 (1991), and the mixture was refluxed under heating for 5 hours. The reaction mixture was concentrated and the residue obtained was subjected to silica gel column chromatography (chloroform:methanol=100:1) to give 218 mg of 3-amino-1-methyl-1,6-dihydropyridazine-6-thione.
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